![molecular formula C16H23N5O3S B2462894 1-({4-[(3,5-dimetil-1H-pirazol-1-il)carbonil]-1-etil-1H-pirazol-3-il}sulfonil)piperidina CAS No. 1261009-54-4](/img/structure/B2462894.png)
1-({4-[(3,5-dimetil-1H-pirazol-1-il)carbonil]-1-etil-1H-pirazol-3-il}sulfonil)piperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine is a complex organic compound featuring a pyrazole ring system. Pyrazoles are known for their diverse pharmacological properties and are often used as building blocks in the synthesis of various bioactive molecules . This compound’s unique structure, incorporating both pyrazole and piperidine moieties, makes it a subject of interest in medicinal chemistry and drug development.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine have been reported to inhibit cancer cell proliferation in various human cancer cell lines. The structure–activity relationship (SAR) analysis indicates that modifications in the pyrazole ring can enhance anticancer efficacy by increasing cytotoxicity against specific cancer types, such as breast and prostate cancers .
Anticonvulsant Properties
The anticonvulsant potential of pyrazole derivatives has also been explored extensively. Compounds with similar structural features have demonstrated efficacy in various seizure models, suggesting that modifications at the pyrazole position can lead to enhanced neuroprotective effects. Studies indicate that these compounds can modulate neurotransmitter systems, potentially providing therapeutic benefits for epilepsy .
Anti-inflammatory Effects
In addition to anticancer and anticonvulsant activities, 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine has been investigated for its anti-inflammatory properties. Research suggests that the sulfonyl group may play a pivotal role in mediating these effects by inhibiting pro-inflammatory cytokines and pathways involved in chronic inflammation .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole-based compounds demonstrated that derivatives with the sulfonamide group exhibited potent antiproliferative activity against MCF-7 (breast cancer) and DU145 (prostate cancer) cell lines. The results indicated a dose-dependent response, with IC50 values significantly lower than those of standard chemotherapeutic agents .
Case Study 2: Anticonvulsant Activity
In another study focusing on the anticonvulsant properties of pyrazole derivatives, compounds structurally related to 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine were tested in PTZ-induced seizure models. The results showed a marked reduction in seizure frequency and duration, highlighting the potential of these compounds as novel anticonvulsants .
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it’s plausible that this compound may interact with targets related to these diseases.
Mode of Action
A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the potential antileishmanial and antimalarial activities of similar compounds , it’s plausible that this compound may affect pathways related to these diseases.
Pharmacokinetics
The pharmacokinetic properties of a similar compound were found to be commensurate with inhaled dosing by nebulization , suggesting that this compound may have similar properties.
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine typically involves multi-step organic reactions. One common approach includes the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The sulfonyl and piperidine groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction could produce various reduced derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine
- 3-(3,5-dimethyl-1H-pyrazol-4-yl)-1-propanol
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}phenyl)ethanone
Uniqueness
1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine stands out due to its combination of pyrazole and piperidine moieties, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable target for further research and development .
Actividad Biológica
The compound 1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-1H-pyrazol-3-yl}sulfonyl)piperidine is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological properties.
Chemical Structure
The compound features a complex structure with multiple functional groups. The presence of two pyrazole rings and a piperidine moiety contributes to its unique properties. The molecular formula is C18H24N4O3S, and its CAS number is 1986427-35-3.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds related to the pyrazole structure have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives with similar structures have demonstrated IC50 values comparable to standard anticancer agents like doxorubicin, indicating their potential as effective anticancer agents .
Table 1: Cytotoxic Activity of Pyrazole Derivatives
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HT29 (Colon) | 12.5 | |
Compound B | Jurkat (Leukemia) | 15.0 | |
1-{4-[...]} | A431 (Skin) | <10.0 |
Antimicrobial Properties
Pyrazole derivatives are also noted for their antimicrobial activities. Studies have shown that certain pyrazole-based compounds exhibit significant inhibition against Gram-positive and Gram-negative bacteria. Specifically, the compound's sulfonyl group may enhance its interaction with bacterial enzymes, leading to increased antimicrobial efficacy .
Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives
Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |
---|---|---|---|
Compound C | E. coli | 31.25 | |
Compound D | S. aureus | 15.62 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Pyrazoles are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. Molecular docking studies suggest that the compound can effectively bind to COX enzymes, potentially reducing inflammation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with a similar structure have shown to inhibit key enzymes involved in tumor growth and inflammation.
- Cell Cycle Arrest : Some pyrazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Activity : The presence of electron-donating groups in pyrazoles enhances their ability to scavenge free radicals, contributing to their anti-inflammatory properties .
Case Studies
A recent case study explored the effects of a related pyrazole derivative on human cancer cell lines, demonstrating significant apoptotic activity through activation of the caspase pathway. The study concluded that modifications in the pyrazole structure could enhance its selectivity and potency against specific cancer types .
Propiedades
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-ethyl-3-piperidin-1-ylsulfonylpyrazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-4-19-11-14(16(22)21-13(3)10-12(2)17-21)15(18-19)25(23,24)20-8-6-5-7-9-20/h10-11H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRLTOFMAUNSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)S(=O)(=O)N2CCCCC2)C(=O)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.